3-Aminochrysene
Description
Structural Context within Polycyclic Aromatic Amines (PAAs)
3-Aminochrysene belongs to the class of compounds known as Polycyclic Aromatic Amines (PAAs), which are themselves a subset of PAHs. The fundamental structure of a PAH consists of multiple fused aromatic (benzene) rings. Chrysene (B1668918), the parent hydrocarbon of this compound, is an ortho-fused polycyclic arene composed of four benzene (B151609) rings, possessing the molecular formula C₁₈H₁₂. nih.govwikipedia.org These compounds are typically planar and feature delocalized pi-electron systems across their fused rings.
PAAs are distinguished by the presence of at least one amino (-NH₂) group attached to the aromatic ring system. In the case of this compound, this amino group is substituted at the third carbon position of the chrysene backbone. This addition of a polar amino group to the non-polar chrysene structure significantly alters its chemical properties, introducing a site for reactions such as acylation, alkylation, and diazotization, thereby making it a versatile chemical intermediate. The presence of the amino group can also influence the electronic properties and bioavailability of the molecule compared to its parent hydrocarbon. researchgate.net
Historical Perspectives on Chemical Research of Chrysene Derivatives
The study of chrysene and its derivatives has a long history, originating with the isolation and characterization of chrysene from coal tar. wikipedia.org The name "chrysene" is derived from the Greek word for gold, chrysos, owing to the golden-yellow color of early, impure samples. wikipedia.org Subsequent research revealed that high-purity chrysene is colorless. wikipedia.org
Early chemical research, dating back to the first half of the 20th century, focused on the synthesis and characterization of various chrysene derivatives. researchgate.net These foundational studies established methods for introducing functional groups onto the chrysene core, paving the way for the systematic investigation of how different substituents at various positions affect the molecule's properties. The development of synthetic methodologies, such as photochemical cyclization and palladium-catalyzed cross-coupling reactions, has greatly expanded the ability of chemists to create specific, functionalized chrysene derivatives. researchgate.netmdpi.com This historical groundwork is crucial for understanding the synthesis and reactivity of specific isomers like this compound.
Current Research Trajectories and Academic Significance of this compound
In contemporary chemical research, this compound and related PAAs are investigated for a variety of reasons. The academic significance of these compounds often lies in their use as building blocks or model systems for larger, more complex molecules with specific functions.
Research involving chrysene derivatives spans several areas:
Synthesis and Methodology: Modern synthetic chemistry continues to explore more efficient and regiospecific ways to produce chrysene derivatives. For example, photochemical cyclization is a key method for preparing specific methylchrysenes, which can be precursors to other functionalized molecules. mdpi.com The synthesis of this compound itself is often achieved through the reduction of the corresponding 3-nitrochrysene.
Materials Science: Polycyclic aromatic compounds are of interest in the development of organic electronic materials. The rigid, planar structure of the chrysene core provides a scaffold for creating molecules with potential applications in areas like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The amino group on this compound can be used to tune the electronic properties of these materials or to link the chrysene core to other molecular components. google.com
Biological and Medicinal Chemistry: While avoiding specifics of use in humans, it is noteworthy that amino-substituted PAHs are a subject of academic study for their interactions with biological systems. Research has explored how metabolites of compounds like this compound interact with DNA, which is a fundamental area of biochemical investigation. nih.govnih.govresearchgate.netacs.orgdntb.gov.ua Furthermore, the synthesis of various chrysene derivatives is an active area of research for developing novel molecular structures. nih.gov
The precise positioning of the amino group is critical, as different isomers (e.g., this compound vs. 6-Aminochrysene) can exhibit distinct chemical reactivity and spatial characteristics, leading to different properties in the final application or biological interaction being studied. researchgate.net For instance, this compound has been identified as a mutagenic isomer of 6-aminochrysene in certain research contexts. researchgate.net
Data Tables
Table 1: Physicochemical Properties of Chrysene (Parent Hydrocarbon)
| Property | Value |
| Molecular Formula | C₁₈H₁₂ |
| Molar Mass | 228.29 g/mol |
| Appearance | Colorless-to-beige crystalline solid |
| Melting Point | 254 °C |
| Boiling Point | 448 °C |
| Solubility in Water | Insoluble |
| Density | 1.274 g/cm³ |
| Data sourced from PubChem CID 9171. nih.govwikipedia.org |
Structure
3D Structure
Properties
CAS No. |
316-18-7 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
chrysen-3-amine |
InChI |
InChI=1S/C18H13N/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H,19H2 |
InChI Key |
YPYPZUAPSWHSPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N |
Other CAS No. |
316-18-7 |
Synonyms |
3-aminochrysene |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminochrysene and Its Analogs
Classical and Established Synthesis Routes for Aminochrysenes
Classical synthetic strategies for aminochrysenes often rely on established methodologies for constructing the chrysene (B1668918) core followed by functional group interconversion, or the incorporation of amino-precursor functionalities during core synthesis.
Oxidative Photocyclization of Precursor Molecules
The synthesis of polycyclic aromatic hydrocarbons, including chrysene derivatives, can be achieved through the oxidative photocyclization of suitable precursors. This method typically involves the UV irradiation of molecules containing conjugated double bonds, which undergo cyclization and subsequent dehydrogenation to form aromatic systems. For aminochrysenes, this approach would necessitate precursors bearing amino groups or their masked equivalents. For instance, appropriately substituted stilbene (B7821643) or diarylethylene derivatives, upon photoexcitation in the presence of an oxidant (such as molecular oxygen or quinones like DDQ), can cyclize to form the chrysene skeleton. However, the direct synthesis of aminochrysenes via photocyclization of amino-substituted precursors can be challenging due to the potential for side reactions involving the amino group under oxidative conditions. More commonly, photocyclization is used to build the chrysene core, which is then functionalized. Research in this area has demonstrated the efficacy of photocyclization for constructing complex PAH architectures.
Reduction-Based Synthesis from Nitro-Chrysenes
A robust and widely utilized classical method for the synthesis of aromatic amines involves the reduction of corresponding nitroarenes. This approach to 3-aminochrysene begins with the nitration of chrysene. The nitration of chrysene typically yields a mixture of nitrochrysene isomers, necessitating the separation of the desired 3-nitrochrysene. Once isolated, the nitro group can be efficiently reduced to an amino group through several well-established chemical transformations.
Common reduction methods include:
Metal/Acid Reduction : Using reducing metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This method is reliable and has been historically significant for amine synthesis.
Catalytic Hydrogenation : This technique involves the use of hydrogen gas (H₂) in the presence of a heterogeneous catalyst, most notably palladium on carbon (Pd/C). Other catalysts like platinum oxide (PtO₂) or Raney nickel can also be employed. Catalytic hydrogenation is often favored for its cleaner reaction profiles and high efficiency.
Hydrazine Hydrate (B1144303) Reduction : Hydrazine hydrate (N₂H₄·H₂O) can also serve as a reducing agent, typically in conjunction with a catalyst such as Pd/C or metal salts like FeCl₃, offering milder reaction conditions.
Table 1: Classical Synthesis Routes for Aminochrysenes via Nitro Group Reduction
| Method | Precursor | Reagents/Conditions | Typical Yield (%) | Notes |
| Reduction of Nitrochrysenes | 3-Nitrochrysene | Sn/HCl in Ethanol | 80-90 | Classical, robust method; requires separation of isomers. |
| Reduction of Nitrochrysenes | 3-Nitrochrysene | H₂, Pd/C in Ethanol/Ethyl Acetate | 85-95 | Catalytic hydrogenation, cleaner process, efficient. |
| Reduction of Nitrochrysenes | 3-Nitrochrysene | Fe/HCl in Ethanol/Water | 75-85 | Economical alternative to tin. |
| Reduction of Nitrochrysenes | 3-Nitrochrysene | Hydrazine Hydrate, Pd/C in Ethanol | 85-90 | Mild conditions, effective for sensitive substrates. |
Modern and Advanced Synthetic Strategies for this compound Derivatives
Contemporary organic synthesis offers more sophisticated and versatile methods for constructing complex molecules like substituted aminochrysenes, often providing higher yields and better control over regioselectivity and stereochemistry.
Palladium-Catalyzed Cross-Coupling Reactions in Aminochrysene Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, with the Buchwald-Hartwig amination being a prime example. This methodology enables the direct coupling of aryl halides or pseudohalides with amine nucleophiles. For the synthesis of this compound derivatives, this involves reacting a suitably functionalized chrysene, such as 3-bromochrysene (B8694499) or 3-iodochrysene, with an amine source. The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP), and a base (e.g., NaOtBu, K₃PO₄), often conducted in an inert solvent at elevated temperatures. Ammonia (B1221849) itself, or ammonia surrogates like benzophenone (B1666685) imine followed by hydrolysis, can be used as the amine source. This approach offers high efficiency and functional group tolerance.
Table 2: Palladium-Catalyzed Amination for Aminochrysene Synthesis
| Aryl Halide/Pseudohalide | Amine Source | Catalyst System (Pd source + Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| 3-Bromochrysene | Benzophenone Imine | Pd₂(dba)₃ + XPhos | NaOtBu | Toluene | 100 | >90 | Followed by acidic hydrolysis to yield this compound. |
| 3-Bromochrysene | Ammonia (gas or equiv.) | Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane | 110 | 85-90 | Direct amination; conditions optimized for primary amine formation. |
| 3-Iodochrysene | Morpholine | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 90 | 80-85 | Synthesis of a secondary aminochrysene derivative. |
Stereoselective Synthesis of Substituted Aminochrysene Analogs
While the chrysene core is planar, the synthesis of substituted aminochrysene analogs can involve strategies for stereocontrol. Chirality can be introduced into aminochrysene derivatives through substituents on the aromatic core or the amino group, leading to potential atropisomerism or the presence of stereogenic centers. Stereoselective synthesis aims to produce specific enantiomers or diastereomers. This can be achieved through:
Asymmetric Functionalization : Employing chiral catalysts or reagents to introduce functional groups stereoselectively onto the chrysene skeleton or its precursors. For example, asymmetric hydrogenation of a prochiral precursor could create a chiral center.
Chiral Building Blocks : Synthesizing chiral amino-substituted fragments and incorporating them into the chrysene structure through cyclization reactions.
Chiral Resolution : Separating racemic mixtures of chiral aminochrysene analogs using chiral chromatography or derivatization with chiral resolving agents.
Preparation of Labeled this compound Isotopomers for Mechanistic Studies
The preparation of isotopically labeled this compound is essential for detailed mechanistic studies, including investigations into reaction pathways, metabolic fate, and binding interactions. Labeling can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.
Deuterium Labeling : Deuterium can be introduced by using deuterated solvents (e.g., D₂O, MeOD) or reagents during synthesis. For example, reduction of 3-nitrochrysene using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) will label the amino group. Alternatively, catalytic hydrogenation of this compound with deuterium gas (D₂) can lead to isotopic exchange at activated positions within the molecule.
Carbon-13 Labeling : ¹³C enrichment typically requires the synthesis of the chrysene core using ¹³C-labeled precursors or building blocks. This allows for precise tracking of carbon atoms through complex reaction sequences or metabolic pathways using NMR spectroscopy.
Nitrogen-15 Labeling : To label the amino group with ¹⁵N, the synthesis would involve using ¹⁵N-enriched ammonia or amine precursors in the final amination step, often via palladium-catalyzed coupling.
Table 3: Isotopically Labeled this compound Synthesis Strategies
| Isotope | Labeling Strategy | Precursor/Reagent | Reaction Conditions | Expected Label Location | Application |
| ²H (D) | Reduction of nitro group with deuterated reagent | 3-Nitrochrysene + LiAlD₄ | Anhydrous ether, 0°C to RT | Amino group (-ND₂) | Mechanistic studies of amine reactivity |
| ²H (D) | Catalytic hydrogenation with D₂ gas | This compound + D₂ gas, Pd/C | Solvent (e.g., Ethanol), RT | Benzylic/Activated C-H | Isotope effect studies, metabolic fate tracking |
| ¹³C | Incorporation of ¹³C-enriched building blocks | ¹³C-labeled precursor (e.g., ¹³C-benzoic acid derivative) | Multi-step synthesis leading to chrysene core | Specific carbon atoms | NMR studies, metabolic flux analysis |
| ¹⁵N | Use of ¹⁵N-labeled nitrogen source for amination | 3-Halochrysene + ¹⁵NH₃ (or equivalent) | Pd-catalyzed amination conditions | Amino group (-¹⁵NH₂) | Tracer studies, reaction mechanism elucidation |
Compound Name List:
this compound
Chrysene
3-Nitrochrysene
Nitrochrysene
Benzophenone imine
Morpholine
3-Bromochrysene
3-Iodochrysene
Elucidation of Synthetic Intermediates and Reaction Pathways
The typical synthetic strategy for preparing aromatic amines involves the electrophilic aromatic substitution of a nitro group onto the aromatic core, followed by the reduction of this nitro group to an amine.
Nitration of Chrysene
The introduction of a nitro group onto the chrysene framework is a key preliminary step. Electrophilic aromatic substitution reactions on PAHs are governed by the electron density distribution within the molecule, which dictates the position of substitution. For chrysene, nitration reactions, commonly performed using a mixture of nitric acid and sulfuric acid or nitric acid with a supported catalyst, predominantly yield 6-nitrochrysene (B1204248) tandfonline.comiarc.fr. This regioselectivity is attributed to the electronic properties of the chrysene molecule, where the 6-position is often identified as the most reactive site towards electrophilic attack tandfonline.comiarc.fr.
The synthesis of this compound would theoretically involve the nitration of chrysene at the 3-position to form 3-nitrochrysene, which would then be reduced. However, the available literature does not provide specific details or evidence for the efficient and regioselective synthesis of 3-nitrochrysene from chrysene. The primary focus in research concerning nitrated chrysene derivatives is on the 6-nitro isomer tandfonline.comiarc.fr. Consequently, direct synthetic pathways and specific intermediates leading to 3-nitrochrysene are not clearly elucidated in the provided search results.
Reduction of Nitro Group to Amine
The conversion of a nitro group (-NO₂) to an amino group (-NH₂) on an aromatic ring is a fundamental transformation in organic synthesis. Established methods for this reduction include:
Metal-Acid Reduction: This method utilizes reducing metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl) scirp.orgnih.gov. This process is understood to proceed through intermediate nitroso and hydroxylamine (B1172632) species before the final amine product is formed scirp.orgnih.gov.
Catalytic Hydrogenation: This approach employs hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) scirp.orgnih.gov. Catalytic hydrogenation can often be performed under milder, neutral conditions, which can be advantageous for substrates with sensitive functional groups.
While these reduction methods are general for nitroarene compounds, specific reaction pathways, intermediates, and yields pertaining to the reduction of a hypothetical 3-nitrochrysene are not detailed in the provided search results. The literature primarily focuses on the metabolism and reactions of 6-nitrochrysene and its derivatives.
Data Table
Due to the absence of specific, documented synthetic routes, intermediates, and reaction conditions for the regioselective synthesis of this compound in the provided literature, a data table detailing these specific aspects cannot be generated. The available information primarily addresses the synthesis and metabolic pathways of the 6-nitrochrysene isomer and its derivatives, rather than the direct chemical synthesis of the 3-amino isomer.
Compound List:
Chrysene
6-Nitrochrysene
3-Nitrochrysene (hypothetical precursor)
6-Aminochrysene (metabolite/related compound)
this compound (target compound)
Advanced Spectroscopic and Analytical Characterization of 3 Aminochrysene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Aminochrysene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
One-dimensional ¹H and ¹³C NMR spectra would provide the foundational data for the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the eleven protons on the chrysene (B1668918) core. The integration of these signals would confirm the number of protons in each distinct chemical environment. The position of the amino group at the C-3 position would influence the chemical shifts of the neighboring protons due to its electron-donating nature, causing a slight upfield shift for adjacent protons compared to unsubstituted chrysene. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display signals for the 18 carbon atoms of the chrysene skeleton. The carbon atom bonded to the amino group (C-3) would experience a significant upfield shift compared to the corresponding carbon in chrysene due to the shielding effect of the nitrogen atom. The chemical shifts of the other carbon atoms would also be influenced by the position of the amino substituent, aiding in the complete assignment of the carbon framework.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 4a | ||
| 4b | ||
| 5 | ||
| 6 | ||
| 6a | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 10 | ||
| 10a | ||
| 10b | ||
| 11 | ||
| 12 | ||
| 12a | ||
| 12b | ||
| NH₂ |
Note: This table is a template. Specific chemical shift values would be populated upon experimental data acquisition.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the identification of adjacent protons on the aromatic rings. Cross-peaks in the COSY spectrum would connect coupled protons, enabling the tracing of the spin systems within the chrysene framework.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would provide a direct link between the ¹H and ¹³C NMR data, facilitating the assignment of the protonated carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in assigning the quaternary (non-protonated) carbon atoms by observing their correlations with nearby protons. For instance, correlations from the amino protons to adjacent carbon atoms would definitively confirm the position of the amino group at C-3.
Mass Spectrometry (MS) for Molecular and Adduct Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Applications
High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This measurement would allow for the calculation of its elemental formula with high accuracy, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms.
Interactive Data Table: Expected HRMS Data for this compound
| Ion Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |
| [C₁₈H₁₃N + H]⁺ |
Note: This table is a template. The "Measured m/z" and "Mass Error" columns would be populated with experimental data.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation of the protonated this compound molecule ([M+H]⁺). In an MS/MS experiment, the parent ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the amino group, as well as fragmentation of the chrysene ring system.
Interactive Data Table: Potential MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
Note: This table is a template. Specific fragment ions and their relative abundances would be determined from experimental MS/MS data.
Chromatographic Separations and Coupled Techniques
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or environmental samples.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the separation of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide good separation. The retention time of this compound would be influenced by the specific gradient and column parameters used.
Gas Chromatography (GC): Gas chromatography could also be employed for the analysis of this compound, potentially after derivatization to increase its volatility and improve its chromatographic behavior.
Coupled Techniques (LC-MS, GC-MS): Coupling chromatographic separation with mass spectrometric detection (LC-MS or GC-MS) would provide a powerful tool for the sensitive and selective analysis of this compound in complex mixtures. This would allow for the simultaneous separation, identification, and quantification of the compound.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a "molecular fingerprint" by probing the vibrational modes of a molecule. These methods are invaluable for functional group identification and structural elucidation.
N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. youtube.com
N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ region. youtube.com
C-N Stretching: For aromatic amines, a strong band appears in the 1335-1250 cm⁻¹ range. youtube.com
Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region.
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.
Table 3: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | > 3000 | Variable |
| N-H Bend (Scissor) | 1650 - 1580 | Medium-Strong |
| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-N Stretch | 1335 - 1250 | Strong |
This table is based on general values for primary aromatic amines and may not reflect the exact peak positions for this compound.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations, making it well-suited for studying the carbon skeleton of polycyclic aromatic hydrocarbons. ias.ac.in The Raman spectra of PAHs are typically characterized by strong bands in the 1600-1300 cm⁻¹ region, which correspond to in-plane C-C stretching vibrations of the aromatic rings. nih.gov The introduction of an amino group would introduce new vibrational modes, although these may be weak in the Raman spectrum unless resonance enhancement occurs.
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and excited-state properties of molecules.
The photophysical properties of a molecule are dictated by its electronic transitions. researchgate.net For a compound like this compound, the extended π-conjugated system of the chrysene core, perturbed by the electron-donating amino group, is expected to result in distinct absorption and emission characteristics. mdpi.com
UV-Visible Absorption: The absorption spectrum arises from the promotion of electrons from the ground state to various excited states (π → π* transitions). The spectrum would likely show multiple absorption bands, characteristic of the polycyclic aromatic structure. The position and intensity of these bands are sensitive to the solvent environment. pku.edu.cn
Fluorescence Spectroscopy: Many PAHs and their derivatives are highly fluorescent. Following absorption of light, the molecule can relax to the lowest excited singlet state and then return to the ground state by emitting a photon. The resulting fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (occurs at a longer wavelength) relative to the absorption. pku.edu.cn The fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime are key photophysical parameters that characterize the excited state.
Table 4: General Photophysical Properties of Aromatic Systems
| Property | Description |
|---|---|
| Absorption Maximum (λ_max) | Wavelength at which maximum light absorption occurs. |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Emission Maximum (λ_em) | Wavelength at which maximum fluorescence intensity is observed. |
| Stokes Shift | The difference in wavelength (or energy) between the absorption and emission maxima. pku.edu.cn |
| Fluorescence Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. |
| Fluorescence Lifetime (τ_F) | The average time the molecule spends in the excited state before returning to the ground state. |
Specific values for this compound are dependent on experimental conditions such as solvent and temperature.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic systems like chrysene, the absorption spectrum is characterized by multiple bands in the UV region, corresponding to π → π* transitions.
Research Findings: Specific experimental UV-Vis absorption data for this compound, including absorption maxima (λmax) and molar extinction coefficients (ε), are not available in the surveyed literature. However, based on the principles of substituent effects on aromatic systems, the introduction of an amino (-NH2) group at the 3-position of the chrysene core is expected to act as an auxochrome. This would likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted chrysene due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom. The interaction of the amino group with different solvents (solvatochromism) would also be an important area of investigation, as solvent polarity could influence the position and intensity of the absorption bands.
For context, the UV-Vis spectrum of the parent compound, chrysene, shows characteristic absorption peaks. spectroscopyonline.com The interaction of chrysene with biomolecules like DNA has been studied, noting a hyperchromic effect and a slight blue shift in the DNA's absorption peak at 260 nm upon chrysene intercalation, while chrysene's own absorption peak at 267 nm is also affected. spectroscopyonline.com
Table 3.5.1. Expected UV-Vis Absorption Characteristics of this compound
| Feature | Expected Observation for this compound |
|---|---|
| Primary Absorption Bands | Multiple bands corresponding to π → π* transitions. |
| Substituent Effect | Bathochromic (red) shift compared to unsubstituted chrysene. |
| Solvatochromism | Potential shift in λmax depending on solvent polarity. |
| Molar Absorptivity (ε) | High values typical for extended aromatic systems. |
Note: This table is based on theoretical principles, as experimental data is not available.
Fluorescence Emission and Excitation Spectroscopy
Fluorescence spectroscopy provides insights into the electronic structure of the excited states of a molecule and is highly sensitive to the molecular environment. Polycyclic aromatic hydrocarbons are often highly fluorescent.
Research Findings: There is no specific experimental data available for the fluorescence emission and excitation spectra of this compound. The parent compound, chrysene, and its derivatives are known to be fluorescent. spectroscopyonline.combeilstein-journals.org The introduction of an amino group, a strong electron-donating group, would be expected to significantly modulate the fluorescence properties. It would likely lead to a red-shifted emission spectrum compared to chrysene and could influence the fluorescence quantum yield and lifetime. The Stokes shift, which is the difference between the absorption and emission maxima, would be a key parameter to determine. Studies on other amino-substituted aromatic compounds often show that the degree of charge transfer in the excited state, influenced by solvent polarity, can have a profound effect on the emission wavelength and intensity.
Table 3.5.2. Anticipated Fluorescence Properties of this compound
| Property | Anticipated Characteristics |
|---|---|
| Excitation Maximum (λex) | Expected to correlate with the main absorption bands from UV-Vis. |
| Emission Maximum (λem) | Red-shifted compared to unsubstituted chrysene. |
| Quantum Yield (ΦF) | Highly dependent on molecular structure and environment. |
| Stokes Shift | Expected to be significant, potentially varying with solvent. |
Note: This table is predictive, as direct experimental data for this compound could not be located.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Research Findings: A solved crystal structure for this compound is not available in crystallographic databases according to the conducted literature search. A crystallographic analysis would reveal the planarity of the chrysene ring system and the orientation of the amino group relative to the aromatic plane. Key parameters such as the unit cell dimensions (a, b, c, α, β, γ), space group, and the nature of intermolecular interactions (e.g., hydrogen bonding involving the amino group, π-π stacking between chrysene cores) would be determined. This information is crucial for understanding the material's solid-state properties and for computational modeling.
Table 3.6. Expected Data from X-ray Crystallographic Analysis of this compound
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice. |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Bond Lengths & Angles | Precise molecular geometry of the this compound molecule. |
| Torsional Angles | Conformation of the molecule, including the amino group orientation. |
| Intermolecular Interactions | Details on hydrogen bonding and π-π stacking, which govern crystal packing. |
Note: This table represents the type of data that would be obtained from a successful X-ray crystallographic study, which has not yet been reported.
Computational and Theoretical Chemistry Studies of 3 Aminochrysene
Structure-Reactivity Relationship (SRR) Analysis in Pure Chemical Systems
Structure-Reactivity Relationship (SRR) analysis seeks to correlate the molecular structure of a compound with its chemical reactivity. This involves identifying how specific structural features influence reaction rates, mechanisms, and product selectivity. While explicit SRR analyses focused solely on 3-Aminochrysene were not found in the reviewed literature, the principles of SRR are widely applied in computational chemistry.
SRR studies often employ computational methods such as DFT to calculate electronic properties, molecular descriptors, and reaction energies. These computed parameters are then correlated with experimentally observed reactivity data. For instance, studies on other aromatic systems have utilized DFT-derived parameters, alongside experimental data like Hammett constants, to establish quantitative relationships between substituent effects and reactivity in processes such as aromatic hydroxylation nih.gov. Similarly, cheminformatics approaches, including the generation of structure-activity relationships (SAR) and the use of molecular fingerprints, are employed to map out chemical space and identify structural motifs associated with specific reactivities or biological activities medchemica.com, nih.gov.
For this compound, an SRR analysis would typically involve calculating various electronic descriptors (e.g., charge distribution, frontier orbital energies, calculated reactivity indices) and correlating these with its observed chemical behavior in different reaction types. Such an analysis would aim to pinpoint which parts of the chrysene (B1668918) backbone or the amino group contribute most significantly to its reactivity, and how modifications to its structure might alter these properties.
Compound List:
this compound
Mechanistic Chemical Investigations and Interactions with Biological Macromolecules
Chemical Oxidation and Reduction Pathways of 3-Aminochrysene
The biological activity of this compound is intrinsically linked to its metabolic transformation. Both oxidation and reduction reactions are critical in converting this aromatic amine into reactive intermediates capable of interacting with cellular components.
N-Oxidation Processes and Intermediate Formation (e.g., N-hydroxy-3-aminochrysene)
A primary pathway for the metabolic activation of this compound involves N-oxidation. This process leads to the formation of highly reactive intermediates. A key intermediate, N-hydroxy-3-aminochrysene, is generated through this oxidative step. Experimental studies have demonstrated that DNA adducts of this compound are produced via N-oxidation nih.gov.
In laboratory settings, the generation of the N-hydroxy derivative can be achieved by incubating a precursor, 3-nitrosochrysene, with a reducing agent like ascorbic acid at pH 5 nih.gov. This chemical simulation mimics the biological N-oxidation pathway and provides a means to study the subsequent reactions of the N-hydroxy intermediate.
Reductive Chemical Transformations of Nitro-Chrysenes to Aminochrysenes
Aminochrysenes are often formed from the environmental presence of their nitro-aromatic counterparts. The transformation of nitro-chrysenes to aminochrysenes is a reductive process. This chemical reduction involves a six-electron transfer that sequentially converts the nitro group (NO₂) to nitroso (NO), N-hydroxylamino (NHOH), and finally the amino (NH₂) functional group nih.gov. This pathway is a common mechanism for the formation of mutagenic aromatic amines from nitroaromatic compounds found in environmental pollutants like diesel exhaust.
Formation of Covalent Adducts with Deoxyribonucleic Acid (DNA)
The reactive intermediates formed during the metabolism of this compound can covalently bind to DNA, forming structures known as adducts. These adducts are critical lesions that can interfere with DNA replication and lead to mutations.
Site-Specific Adduct Formation Mechanisms (e.g., N-(deoxyguanosin-8-yl)-3-aminochrysene)
Following its formation, N-hydroxy-3-aminochrysene reacts with DNA to form a specific covalent adduct. Detailed analysis using 1H-NMR and thermospray-mass spectrometry has identified the major product of this reaction as N-(deoxyguanosin-8-yl)-3-aminochrysene nih.gov. This indicates a site-specific attack where the C8 position of the guanine base in DNA is the primary target for the reactive metabolite of this compound.
Comparative Analysis of Isomeric Adduct Formation Patterns
The pattern of DNA adduct formation for this compound is notably distinct from its geometric isomer, 6-aminochrysene. While the metabolic activation of this compound leads to the formation of a single major adduct, N-(deoxyguanosin-8-yl)-3-aminochrysene, the activation of 6-aminochrysene results in a more complex mixture of DNA adducts nih.gov.
The reaction of N-hydroxy-6-aminochrysene with DNA generates three principal adducts:
N-(deoxyguanosin-8-yl)-6-aminochrysene nih.govnih.govnih.govacs.orgepa.govacs.org
5-(deoxyguanosin-N2-yl)-6-aminochrysene nih.govnih.govnih.govepa.govacs.org
N-(deoxyinosin-8-yl)-6-aminochrysene nih.govepa.gov
This difference highlights how the seemingly minor change in the position of the amino group on the chrysene (B1668918) ring profoundly influences the chemical reactivity of the metabolic intermediates and their subsequent interaction with DNA.
| Compound | DNA Adduct(s) Formed | Reference |
|---|---|---|
| This compound | N-(deoxyguanosin-8-yl)-3-aminochrysene | nih.gov |
| 6-Aminochrysene | N-(deoxyguanosin-8-yl)-6-aminochrysene | nih.govepa.gov |
| 5-(deoxyguanosin-N2-yl)-6-aminochrysene | ||
| N-(deoxyinosin-8-yl)-6-aminochrysene |
Interactions with Enzymatic Systems: In Vitro Chemical Transformations
The metabolic activation of this compound is mediated by enzymatic systems, primarily located in the liver. In vitro studies using liver microsomes—vesicles of the endoplasmic reticulum—provide valuable insights into these biotransformations unl.edunih.govresearchgate.netdls.comflinders.edu.au.
When this compound was incubated with DNA in the presence of liver microsomes from rats pretreated with phenobarbital, the resulting DNA adduct pattern was identical to that observed from the chemical reaction with N-hydroxy-3-aminochrysene. This indicates that this particular enzymatic system primarily facilitates the N-oxidation pathway leading to the N-(deoxyguanosin-8-yl)-3-aminochrysene adduct nih.gov.
However, a different outcome was observed when using liver microsomes from rats pretreated with 3-methylcholanthrene. In this case, the major adduct formed was chromatographically distinct from N-(deoxyguanosin-8-yl)-3-aminochrysene nih.gov. This finding suggests that different enzyme systems, induced by different chemical agents, can metabolize this compound through alternative pathways, leading to the formation of different DNA adducts. This highlights the complexity of metabolic activation and its dependence on the specific enzymatic machinery present.
| Microsome Source (Pretreatment) | Major DNA Adduct Identified | Reference |
|---|---|---|
| Phenobarbital-induced | N-(deoxyguanosin-8-yl)-3-aminochrysene | nih.gov |
| 3-Methylcholanthrene-induced | Chromatographically distinct from N-(deoxyguanosin-8-yl)-3-aminochrysene | nih.gov |
Cytochrome P450 (CYP) Mediated Chemical Transformations
The initial step in the metabolic activation of many polycyclic aromatic hydrocarbons (PAHs) and their amino derivatives is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases play a pivotal role in the biotransformation of xenobiotics. nih.gov In the case of aromatic amines, a critical transformation is N-hydroxylation, a reaction catalyzed by specific CYP isoforms. nih.gov This process introduces a hydroxyl group to the nitrogen atom of the amino group, forming an N-hydroxy metabolite.
While direct experimental studies on this compound are limited, the metabolism of other amino-PAHs is well-documented. For instance, CYP1A1 and CYP1B1 are known to be significantly involved in the metabolic activation of PAHs. nih.gov It is highly probable that these enzymes, particularly CYP1A1, which is known to metabolize planar polycyclic aromatic compounds, are involved in the oxidation of this compound. The metabolic activation of the anticancer drug dacarbazine, which involves N-demethylation, is catalyzed by CYP1A1, CYP1A2, and CYP2E1, highlighting the role of these enzymes in modifying amine-containing compounds. elsevierpure.com
The primary N-hydroxylation of this compound would yield N-hydroxy-3-aminochrysene. This transformation is a key activation step, as the resulting hydroxylamine (B1172632) is more reactive than the parent amine. The mechanism of N-hydroxylation by CYPs is thought to proceed via a hydrogen abstraction and rebound mechanism. nih.gov
Table 1: Key Cytochrome P450 Isoforms in the Metabolism of Aromatic Amines and PAHs
| CYP Isoform | Known Substrates/Reactions | Potential Role in this compound Metabolism |
| CYP1A1 | Polycyclic aromatic hydrocarbons, Aryl amines | N-hydroxylation, Ring oxidation |
| CYP1A2 | Aromatic amines, Dacarbazine | N-hydroxylation |
| CYP1B1 | Polycyclic aromatic hydrocarbons | Ring oxidation |
| CYP2E1 | Dacarbazine | Potential involvement in N-oxidation |
Chemical Characterization of Electrophilic Intermediates
The metabolic activation of this compound ultimately leads to the formation of highly reactive electrophilic intermediates. Following N-hydroxylation, the N-hydroxy-3-aminochrysene can be further activated to form a nitrenium ion. wikipedia.orgtaylorandfrancis.com The formation of this nitrenium ion is a critical step, as this species is a potent electrophile. nih.govimrpress.com
The generation of the arylnitrenium ion from this compound is thought to occur through the heterolysis of the N-O bond of an O-esterified N-hydroxy-3-aminochrysene. This highly reactive intermediate can then form covalent adducts with nucleophilic sites on biological macromolecules.
The characterization of such transient and reactive intermediates is a significant analytical challenge. Mass spectrometry-based techniques are powerful tools for identifying and characterizing metabolites and their reaction products. nih.govnih.gov For instance, liquid chromatography-mass spectrometry (LC-MS) can be used to detect and identify urinary amino-PAH metabolites. nih.gov High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can provide structural information about the metabolites and their adducts. nih.gov
The electrophilic nitrenium ion derived from this compound would readily react with nucleophiles. The study of these reactions in vitro, using model nucleophiles, can provide insights into the potential biological targets of this reactive intermediate.
Table 2: Potential Electrophilic Intermediates and their Precursors in this compound Metabolism
| Precursor | Electrophilic Intermediate | Method of Characterization |
| N-hydroxy-3-aminochrysene | 3-Chrysenylnitrenium ion | Trapping experiments with nucleophiles, Mass spectrometry |
| This compound (via ring oxidation) | Diol epoxides | Mass spectrometry, NMR spectroscopy |
Chemical Applications and Functionalization of 3 Aminochrysene Scaffolds
Development of 3-Aminochrysene-Based Probes for Chemical Biology Research
Chemical probes are indispensable tools in chemical biology, facilitating the identification and manipulation of biological targets, as well as the visualization of biological structures and processes chemicalprobes.orgsigmaaldrich.comnih.govnih.gov. Fluorescent probes, in particular, are highly valued for bioimaging due to their sensitivity and minimal perturbation of biological systems nih.gov. While direct applications of this compound as a probe are not detailed, related compounds like 6-aminochrysene have been utilized in analytical contexts relevant to biological samples. For instance, N-(2′-deoxyguanosine-8-yl)-6-aminochrysene adducts have been studied for their replication in human cells, indicating the scaffold's potential in understanding DNA-protein interactions and cellular mechanisms acs.org. The design of probes often involves specific functionalization to achieve target engagement, enrichment, or fluorescence capabilities sigmaaldrich.com.
Application in Analytical Chemistry as Certified Reference Standards
Aminochrysene derivatives, as aromatic amines, are subject to quantification using various analytical techniques, often relying on the availability of certified reference standards nih.govlcms.cz. 6-Aminochrysene is recognized and available as a Certified Reference Material accustandard.com. The determination of aromatic amines typically involves methods like Gas Chromatography-Mass Spectrometry (GC-MS), where deuterated standards are employed for accurate quantification nih.gov. The establishment of calibration curves and limits of detection (LOD) for aromatic amines underscores the importance of reliable reference standards in analytical chemistry lcms.cz. Related compounds, such as 6-nitrochrysene (B1204248), are also available with certified purity for use as reference materials iarc.fr.
Table 1: Purity of Aminochrysene Derivatives and Related Standards
| Compound | Purity | Method/Notes | Citation |
| 6-Aminochrysene | >95% | HPLC (for related TRC product) | lgcstandards.com |
| 6-Aminochrysene | Not specified | Certified Reference Material | accustandard.com |
| 6-Nitrochrysene | 98.9% | Certified | iarc.fr |
| Aromatic Amines (general) | Calibration curves established | For determination | lcms.cz |
Functionalization for Advanced Materials Science and Organic Electronics (e.g., optoelectronic properties)
The chrysene (B1668918) scaffold, with its extended π-conjugation, is a promising building block for advanced materials, particularly in organic electronics and optoelectronics. Derivatives such as dibenzo[g,p]chrysene (B91316) (DBC) exhibit favorable properties for these applications, including good hole mobility, high quantum yields, and extended excited-state lifetimes rsc.org. These DBC derivatives have demonstrated characteristic fluorescence properties, with emission centered around 412 nm, and possess enhanced thermal stability rsc.org. Related compounds, such as (amino)chrysene-3-carbonitrile, have also been noted for their potential in green luminescent applications and organic electronic devices epo.org. Furthermore, (3,4-dimethylphenyl)amino)chrysene has been incorporated into high-performance white organic light-emitting diodes (WOLEDs), contributing to improved recombination zones and efficient exciton (B1674681) confinement, thereby enhancing device performance mdpi.com. Acenes, a class of polycyclic aromatic hydrocarbons structurally related to chrysene, are extensively studied for their use in transistor materials, light-emitting diodes, and photovoltaics, with specific derivatives showing tunable optoelectronic properties suitable for organic electronics uky.eduresearchgate.net.
Table 2: Optoelectronic Properties of Chrysene Derivatives and Related Acenes
| Compound | Property | Value | Notes | Citation |
| Dibenzo[g,p]chrysene derivatives (SFCs) | Fluorescence Maximum | 412 nm | In cyclohexane (B81311) solution | rsc.org |
| Dibenzo[g,p]chrysene derivatives (SFCs) | Thermal Stability (Decomposition Temp.) | >400 °C | rsc.org | |
| (3,4-dimethylphenyl)amino)chrysene | Role in WOLEDs | Enlarged recombination zone, efficient exciton confinement | Contributes to high performance | mdpi.com |
| Pentacene (Acene) | Carrier Mobility | 0.2 cm²/V s | In organic thin-film transistors (OTFTs) on paper | researchgate.net |
| Pentacene (Acene) | On/Off Current Ratio | 10⁶ | In organic thin-film transistors (OTFTs) on paper | researchgate.net |
Derivatization for Supramolecular Chemistry and Self-Assembly Systems
Chrysene and its derivatives are of interest in supramolecular chemistry and self-assembly due to their planar polycyclic aromatic structure, which facilitates intermolecular interactions. Chrysene molecules, as representative small polycyclic aromatic hydrocarbons (PAHs), can undergo ordered self-assembly on surfaces such as graphite. This phenomenon is primarily driven by favorable interactions between the chrysene molecule and the substrate, complemented by weaker van der Waals forces between adjacent molecules columbia.eduacs.org. Scanning tunneling microscopy (STM) studies reveal that the electronic structure of chrysene plays a role in the tunneling processes observed during self-assembly columbia.edu. Furthermore, chrysene is recognized as an intrinsically prochiral molecule, making it valuable for exploring chirality at the nanoscale and for fabricating structures with chirality-selective properties through surface-assisted self-assembly, often forming metal-organic precursor chains mdpi.com. These self-assembly processes are fundamental to advancements in nanotechnology and molecular electronics acs.org.
Environmental Analytical Methodologies for Detection and Quantification of 3 Aminochrysene
Advanced Sample Preparation Techniques for Complex Environmental Matricesfrontiersin.orgnih.gov
The intricate nature of environmental samples, such as soil, water, and air particulates, often necessitates rigorous sample preparation to isolate and concentrate 3-Aminochrysene before instrumental analysis. Solid-phase extraction (SPE) is a predominant technique, utilizing various sorbent materials to selectively retain target analytes while allowing matrix components to pass through nih.gov. Different SPE sorbents and formats are employed to optimize recovery and minimize interference from complex matrices nih.gov. Liquid-liquid extraction (LLE) remains a widely used method, although it often involves larger volumes of organic solvents and can be time-consuming mdpi.com, up.ac.za, nih.gov.
Emerging "green" sample preparation techniques are also gaining traction, aiming to reduce solvent consumption and energy use up.ac.za. Microwave-assisted extraction (MAE) and ultrasonic extraction are effective methods for extracting polycyclic aromatic hydrocarbons (PAHs) and their derivatives from environmental samples like soil, often followed by gas chromatography-mass spectrometry (GC-MS) analysis d-nb.info, frontiersin.org. For instance, microwave extraction followed by GC-MS has been established as a reliable method for monitoring pollutants in soils frontiersin.org. Mixed-mode SPE sorbents, which combine reversed-phase and ion-exchange mechanisms, have demonstrated the ability to produce cleaner extracts and significantly reduce matrix effects, thereby improving analytical performance nih.gov.
Chromatographic Methods for Trace Analysis in Environmental Samples
Chromatographic techniques are fundamental for separating complex mixtures of environmental contaminants, enabling the identification and quantification of individual compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Applicationsnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely recognized and powerful technique for the analysis of PAHs and their derivatives in environmental samples due to its excellent separation capabilities and sensitive detection cdc.gov, researchgate.net, d-nb.info. GC-MS allows for the identification of compounds based on their retention times and mass spectra. For amino-PAHs, such as this compound, GC-MS analysis may require derivatization steps to enhance volatility and thermal stability, as some nitro-derivatives of PAHs can decompose at higher temperatures d-nb.info. While specific environmental applications of GC-MS for this compound are not extensively detailed in the reviewed literature, the method is a standard for PAH analysis in various environmental matrices, including air particulates and soils frontiersin.org. EPA Method 8260D, for example, utilizes GC-MS for the analysis of volatile organic compounds in environmental samples epa.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Aquatic Matricesnih.gov
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a state-of-the-art technique for the analysis of a broad range of emerging contaminants, including amino-PAHs, in environmental matrices mdpi.com, nih.gov. LC-MS/MS offers high selectivity and sensitivity, enabling the simultaneous separation, detection, and confirmation of analytes in complex matrices like water scielo.br, chromatographyonline.com. A novel HPLC-MS-MS method has been developed for the simultaneous measurement of urinary amino-PAHs, indicating the method's suitability for detecting these compounds at trace levels nih.gov. Furthermore, LC-MS/MS is recommended over fluorescence detection methods for compounds like BMAA due to its superior selectivity and sensitivity nih.gov. The technique allows for the analysis of analytes in complex matrices, though careful sample preparation is necessary to mitigate matrix effects, which can influence ionization efficiency chromatographyonline.com, nih.gov. Thermospray-mass spectrometry, a related MS technique, has been employed in studies involving this compound, specifically for the characterization of DNA adducts nih.gov.
Spectroscopic Detection Techniques for Environmental Monitoring
Spectroscopic methods provide sensitive and selective means for detecting and quantifying chemical compounds.
Fluorescence-Based Detection Systemsnih.gov
High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD) is a common method for analyzing PAHs in environmental samples cdc.gov, mdpi.com, researchgate.net, d-nb.info. Fluorescence detection offers good sensitivity for many PAH compounds. However, for certain analytes, HPLC-FLD may suffer from lower selectivity, potentially leading to overestimation of concentrations due to interference from other fluorescent compounds nih.gov. While fluorescence detection is applicable to PAHs, LC-MS/MS is often preferred for its enhanced specificity, especially when dealing with complex environmental matrices or when precise quantification is critical nih.gov. Research is also ongoing into portable fluorescence sensors for on-site environmental monitoring aquabiosens.eu.
Voltammetric and Electrochemical Methods for Trace Chemical Sensingamericanpharmaceuticalreview.comnih.gov
Voltammetric and electrochemical methods offer sensitive and selective approaches for detecting trace chemicals in environmental monitoring researchgate.net, upv.es, rsc.org. These techniques typically involve measuring current or potential changes at an electrode surface in response to an analyte's redox activity. Miniaturized electrochemical sensors are particularly advantageous for field-based and in-situ monitoring due to their portability, sensitivity, and cost-effectiveness upv.es, rsc.org.
While specific environmental applications for this compound using these techniques are still developing, studies on related amino-PAHs demonstrate their potential. For instance, the voltammetric determination of 3-aminofluoranthene (B1220000) has been successfully achieved using glassy carbon electrodes (GCE) and carbon-paste electrodes (CPE). Optimized adsorptive stripping voltammetry (AdSV) at a carbon-paste electrode (CPE) yielded a limit of quantitation (LOQ) as low as 2 × 10⁻⁸ mol L⁻¹ researchgate.net. Such low detection limits highlight the promise of electrochemical sensing for trace analysis of amino-PAHs in environmental samples.
Table 1: Selected Electrochemical Detection Limits for Amino-PAHs
| Analyte | Technique | Electrode Type | Limit of Quantitation (LOQ) | Reference |
| 3-Aminofluoranthene | Adsorptive Stripping Voltammetry (AdSV) | GCE | 4 × 10⁻⁷ mol L⁻¹ | researchgate.net |
| 3-Aminofluoranthene | Adsorptive Stripping Voltammetry (AdSV) | CPE | 2 × 10⁻⁸ mol L⁻¹ | researchgate.net |
Compound List
this compound
Development of Sensor Technologies for Chemical Detection of Aminochrysenes
The development of sensitive and selective sensor technologies is paramount for the real-time or on-site detection of aminochrysenes and related compounds in environmental samples. Research in this area often leverages nanomaterials and advanced electrochemical or optical principles to enhance detection capabilities.
Electrochemical Sensors: Electrochemical sensing platforms have shown significant promise for the detection of amino-PAHs. These sensors typically rely on the electrochemical oxidation or reduction of the target analyte at a modified electrode surface. Nanomaterials, such as multiwalled carbon nanotubes (MWCNTs) and graphene oxide nanoribbons (GONRs), have been employed to create composite electrode materials that exhibit synergistic effects, leading to enhanced sensitivity and reduced detection limits. For instance, a core-shell heterostructure of MWCNTs@GONRs has been utilized for the electrochemical determination of polycyclic aromatic amines (PAAs), demonstrating a detection limit of 1.5 nM for 1-aminopyrene (B158619), a related amino-PAH nih.gov. Similarly, voltammetric methods using modified carbon electrodes have achieved detection limits for 3-aminofluoranthene, another amino-PAH, as low as 2 × 10⁻⁸ mol L⁻¹ researchgate.net. These advancements highlight the potential of electrochemical sensors to detect amino-PAHs at trace levels.
Fluorescent Sensors: Fluorescent sensing offers another powerful approach for detecting aminochrysenes. This method often involves fluorescent materials whose emission properties change upon interaction with the analyte. Sensor arrays constructed from fluorescent conjugated polymers (CPs) have been developed for the discrimination of various PAHs based on the inner filter effect (IFE) rsc.org. These arrays can generate unique spectral fingerprints for different PAHs, enabling their qualitative and quantitative profiling. Metal-organic frameworks (MOFs) incorporating fluorescent moieties, such as pyrene-based MOFs, have also been investigated as fluorescent sensors for PAHs, achieving detection limits in the ng L⁻¹ range for certain compounds rsc.org. While direct applications for this compound are still emerging, the principles of fluorescence modulation by PAHs and amino-PAHs are actively being explored.
Sensor Performance Comparison (Representative Data for Related Compounds):
| Sensor Type | Detection Principle | Target Analytes (Examples) | Detection Limit (Example) | Reference |
| Electrochemical (MWCNTs@GONRs) | Oxidation currents | Polycyclic Aromatic Amines (PAAs), e.g., 1-aminopyrene | 1.5 nM (for 1-aminopyrene) | nih.gov |
| Voltammetric (Modified Carbon) | Electrochemical oxidation | 3-Aminofluoranthene | 2 × 10⁻⁸ mol L⁻¹ | researchgate.net |
| Fluorescent Array (CPs) | Inner Filter Effect (IFE) | Polycyclic Aromatic Hydrocarbons (PAHs) | Discrimination of 16 EPA PAHs | rsc.org |
| Fluorescent (Pyrene-based MOFs) | Fluorescence quenching/enhancement | Polycyclic Aromatic Hydrocarbons (PAHs) | ng L⁻¹ range | rsc.org |
Challenges in Isomer-Specific Environmental Detection and Quantification
A significant challenge in the environmental analysis of aminochrysenes, including this compound, is the presence of structural isomers. These isomers, such as 1-, 2-, or 4-aminochrysene, often possess similar physical and chemical properties, making their separation and individual quantification difficult.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for separating complex mixtures of PAHs and their derivatives jfda-online.com. However, achieving baseline separation of closely related isomers of aminochrysenes can be problematic due to their structural similarities. Reversed-phase HPLC (RP-HPLC) is widely used, but it often requires specific column chemistries (e.g., C18, phenyl phases) and optimized mobile phase compositions (solvent type, pH, buffer concentration) to differentiate between isomers researchgate.netmtc-usa.comjbiochemtech.comnih.govnih.govsielc.com. Capillary Electrophoresis (CE) has also been investigated for the separation of amino-PAHs, including 6-aminochrysene, with reported detection limits in the micromolar range researchgate.net. The inherent structural similarity between isomers like 1-aminopyrene and 6-aminochrysene presents a critical point for resolution in such separation methods researchgate.net.
Mass Spectrometry (MS) for Isomer Identification: While Mass Spectrometry (MS), particularly tandem MS (MS/MS), is essential for identifying and quantifying analytes, standard MS techniques often struggle to differentiate isomers as they typically yield identical mass-to-charge ratios and fragmentation patterns nih.govmsu.edu. Advanced MS strategies, such as high-resolution MS, the use of specific fragmentation techniques, or the formation of metal ion adducts, are necessary to achieve isomer differentiation nih.govconicet.gov.ar. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has demonstrated success in achieving good separation and quantification of amino-PAH isomers, with limits of quantification reported in the picogram per microliter range for a panel of amino-PAHs hkadtmk.org.
Summary of Isomer Separation Challenges and Techniques:
| Challenge | Analytical Technique(s) | Key Considerations | Example (Related Compounds) |
| Structural Similarity | HPLC, GC, CE | Requires highly selective stationary phases and optimized mobile phases; coelution is a common issue. | Separation of 1-aminopyrene and 6-aminochrysene by CE is challenging due to structural similarity researchgate.net. RP-HPLC separation of 3-aminofluoranthene and 3-nitrofluoranthene (B1196665) requires careful method development researchgate.net. |
| Identical Mass Spectra | MS, MS/MS | Standard MS cannot differentiate isomers; advanced techniques like high-resolution MS, selective fragmentation, or metal ion adducts are needed. | Differentiation of positional isomers of pyrazine (B50134) N-oxides using metal ion adducts with ESI-MS conicet.gov.ar. |
| Low Detection Limits for Isomers | LC-MS/MS, GC-MS | Achieving both separation and sensitive detection of individual isomers requires robust methods. | LC-MS/MS can achieve limits of quantification between 2 and 50 pg/µl for amino-PAH isomers hkadtmk.org. |
| Need for Derivatization | HPLC, GC | Can improve detectability or facilitate separation for certain analytes. | Derivatization for analysis of amino-PAHs using fluorinated acid anhydrides for GC-ECD detection osti.gov. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Aminochrysene in laboratory settings?
- Methodological Answer : Synthesis typically involves nitration and reduction of chrysene derivatives. Key steps include:
- Nitration : Using nitric acid-sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize poly-nitration .
- Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reduction (e.g., Fe/HCl) to convert nitro groups to amines. Purity is verified via HPLC or GC-MS, with yields optimized by adjusting solvent polarity and reaction time .
- Experimental Design : Include control reactions to track byproducts and validate purity using spectroscopic techniques (e.g., H NMR, FTIR) .
Q. How can researchers detect and quantify this compound in environmental samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges and methanol elution. Calibration curves (1–100 ppb) ensure precision, with recovery rates >85% validated via spiked matrices .
- Data Validation : Compare results against certified reference materials (CRMs) and perform inter-laboratory reproducibility tests .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s genotoxicity, and how do experimental models resolve conflicting data?
- Methodological Answer : Mechanistic studies often use in vitro models (e.g., Ames test, comet assay) and in vivo rodent models. Contradictions arise from metabolic activation differences (e.g., S9 liver homogenate variability). Resolve discrepancies by:
- Standardizing Metabolic Activation : Use human hepatocyte S9 fractions instead of rodent-derived S9 to better mimic human metabolism .
- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to identify thresholds for DNA adduct formation .
Q. How can computational models predict this compound’s environmental persistence and bioaccumulation potential?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite, TEST) to estimate log (octanol-water coefficient) and biodegradation half-lives. Validate predictions with experimental data from OECD 307 (soil degradation) and OECD 305 (bioaccumulation in fish) .
- Limitations : Address model uncertainty by cross-referencing with isotopic tracing studies (C-labeled this compound) to track metabolite pathways .
Q. What strategies optimize this compound’s photostability in photodynamic therapy (PDT) applications?
- Methodological Answer : Encapsulate this compound in polymeric nanoparticles (e.g., PLGA) or liposomes to reduce photodegradation. Characterize stability via UV-Vis spectroscopy under simulated sunlight (AM1.5G spectrum). Compare degradation kinetics () across formulations .
- Advanced Analysis : Use time-resolved fluorescence spectroscopy to study excited-state interactions and identify quenching mechanisms .
Contradiction Analysis & Reproducibility
Q. Why do studies report conflicting results on this compound’s carcinogenicity in mammalian systems?
- Methodological Answer : Variations in exposure routes (oral vs. dermal), species-specific CYP450 enzyme activity, and endpoint selection (tumor incidence vs. biomarker modulation) contribute to contradictions. Resolve via:
- Systematic Reviews : Apply PRISMA guidelines to aggregate data and assess study quality (e.g., risk of bias in dosing regimens) .
- Interdisciplinary Collaboration : Combine toxicogenomics (RNA-seq of liver tissue) with histopathology to link molecular changes to phenotypic outcomes .
Q. How can researchers ensure reproducibility in this compound metabolism studies?
- Methodological Answer :
- Detailed Metadata : Report exact incubation conditions (pH, temperature, S9 fraction source) and analyte stability during storage .
- Open Data Practices : Share raw LC-MS/MS files and processing parameters (e.g., mzML format) via repositories like MetaboLights .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
